4-Ethyl-2-fluoropyridine

Synthetic Chemistry Fluorination Process Chemistry

4-Ethyl-2-fluoropyridine (CAS 111887-68-4) is a halogenated pyridine derivative (C₇H₈FN, MW: 125.14 g/mol) characterized by an ethyl substituent at the C4 position and a fluorine atom at the C2 position of the pyridine ring. This substitution pattern confers distinct physicochemical and synthetic properties compared to unsubstituted or mono-substituted pyridine analogs.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 111887-68-4
Cat. No. B051586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-fluoropyridine
CAS111887-68-4
SynonymsPyridine, 4-ethyl-2-fluoro- (9CI)
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)F
InChIInChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
InChIKeyADUKLIOGUJGWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-fluoropyridine (CAS 111887-68-4): A Strategic Building Block for Fluorinated Pyridine Derivatives


4-Ethyl-2-fluoropyridine (CAS 111887-68-4) is a halogenated pyridine derivative (C₇H₈FN, MW: 125.14 g/mol) characterized by an ethyl substituent at the C4 position and a fluorine atom at the C2 position of the pyridine ring . This substitution pattern confers distinct physicochemical and synthetic properties compared to unsubstituted or mono-substituted pyridine analogs. As an alkyl-fluoropyridine, it serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where the strategic placement of the C2-fluorine atom can dramatically influence the reactivity, metabolic stability, and biological activity of downstream compounds .

Why 4-Ethyl-2-fluoropyridine Cannot Be Simply Replaced with 4-Ethylpyridine or 2-Fluoropyridine in Advanced Synthesis


Interchanging 4-ethyl-2-fluoropyridine with its structural analogs is not a trivial substitution. While 4-ethylpyridine (lacking fluorine) and 2-fluoropyridine (lacking the ethyl group) are commercially available and may appear similar, their distinct substitution patterns lead to profoundly different chemical and biological properties. The C2-fluorine atom is a strong electron-withdrawing group that drastically lowers the basicity of the pyridine nitrogen (a predicted pKa of -0.44 for 2-fluoropyridine versus ~5.2 for pyridine) and activates the ring for nucleophilic aromatic substitution (SNAr) reactions, which is not possible with 4-ethylpyridine. Furthermore, patent literature explicitly demonstrates that direct fluorination of alkyl-substituted pyridines, such as the conversion of 4-ethylpyridine to the target compound, is not a straightforward reaction; it requires specialized and controlled conditions to achieve regioselectivity at the C2 position, a process that is not applicable to 2-fluoropyridine which lacks the alkyl substituent [1]. These fundamental differences in reactivity and physicochemical profile mean that generic substitution can derail synthetic routes and invalidate structure-activity relationships (SAR). The specific evidence below quantifies these key differentiators.

Quantitative Differential Evidence for 4-Ethyl-2-fluoropyridine: Comparative Reactivity and Physicochemical Data


Regioselective Synthetic Access: Direct Fluorination of 4-Ethylpyridine to Yield the Target Compound

The direct synthesis of 4-ethyl-2-fluoropyridine from 4-ethylpyridine via elemental fluorine is a documented but non-trivial process. This reaction demonstrates a key differential advantage: while 4-ethylpyridine itself cannot serve as a C2-fluorinated building block, the target compound is specifically produced using controlled fluorination conditions [1]. This is in stark contrast to attempts to fluorinate 2-fluoropyridine at the C4 position, which is not regioselective. The process enables the introduction of the synthetically valuable C2-fluorine handle after the alkyl group is installed, a sequence often required in complex molecule synthesis.

Synthetic Chemistry Fluorination Process Chemistry

Comparative Physicochemical Profiling: Predicted LogP and pKa of Regioisomers

The substitution pattern on the pyridine ring dictates key drug-like properties. While experimental data for 4-ethyl-2-fluoropyridine is sparse, comparison of its close regioisomer, 4-ethyl-3-fluoropyridine (CAS 137234-73-2), provides valuable class-level inference. For 4-ethyl-3-fluoropyridine, the predicted logP is 1.7, and its predicted pKa is 3.61 ± 0.18 [REFS-1, REFS-2]. The target compound, 4-ethyl-2-fluoropyridine, is expected to have a lower pKa due to the fluorine atom being adjacent to the basic nitrogen. The pKa of unsubstituted 2-fluoropyridine is -0.44 , demonstrating the profound effect of the C2-fluorine.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Advantage in Nucleophilic Aromatic Substitution (SNAr) via C2-Fluorine Activation

The presence of a fluorine atom at the C2 position of the pyridine ring activates the ring toward nucleophilic aromatic substitution (SNAr) reactions. This is a key differentiator from 4-ethylpyridine, which lacks this activation. The C2-fluorine can serve as a leaving group, enabling the introduction of diverse nucleophiles (amines, alkoxides, etc.) under relatively mild conditions. This is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR) from a common intermediate [1]. This reactivity is not possible with the non-fluorinated 4-ethylpyridine.

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Optimal Deployment Scenarios for 4-Ethyl-2-fluoropyridine in R&D and Production


Synthesis of Diversely Substituted Pyridine Libraries via SNAr Chemistry

This compound is ideally suited for use as a core scaffold in medicinal chemistry programs. The C2-fluorine atom enables efficient diversification through SNAr reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles [1]. This allows for the rapid generation of compound libraries containing a 4-ethylpyridine core, facilitating structure-activity relationship (SAR) studies. Its utility is predicated on the reactivity evidence described in Section 3, which differentiates it from non-fluorinated 4-ethylpyridine.

Intermediate for PET Tracer Development and 18F-Radiolabeling

Given the established role of 2-fluoropyridines as precursors for 18F-radiolabeling, 4-ethyl-2-fluoropyridine holds potential as a precursor or model compound in the development of novel PET imaging agents [1]. The robust C-F bond is crucial for the stability of the radiotracer in vivo. The ethyl group provides a synthetic handle or a means to modulate the lipophilicity (as inferred from logP data for regioisomers in Section 3) of the final imaging agent. This is a high-value, specialized application that leverages the specific substitution pattern.

Agrochemical Synthesis Requiring Specific Physicochemical Profiles

The unique combination of an electron-withdrawing C2-fluorine (lowering pKa) and a lipophilic C4-ethyl group (increasing logP) creates a molecule with a distinct physicochemical profile. As described in Section 3, this balance is not achievable with 4-ethylpyridine or 2-fluoropyridine alone. This profile is particularly relevant in the design of agrochemicals where optimal membrane permeability and target binding are essential. The compound can serve as an advanced intermediate in the synthesis of novel herbicides or fungicides .

Chemical Biology Tool for Probing Fluorine Effects in SAR

The compound serves as an essential control or comparator in research aimed at understanding the 'fluorine effect.' Its quantifiable differences from 4-ethylpyridine and 2-fluoropyridine (as detailed in Section 3) make it a valuable tool for deconvoluting the contributions of the fluorine atom and the ethyl group to a molecule's overall activity, selectivity, and ADME properties. It is a necessary component for any study attempting to optimize a 4-ethylpyridine-containing lead compound.

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